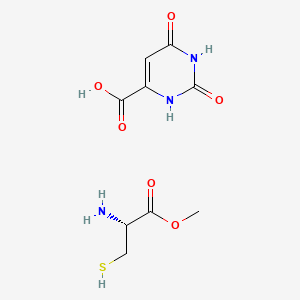
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate is a compound with the molecular formula C9H13N3O6S and a molecular weight of 291.28102 . This compound is known for its unique structure, which combines elements of cysteine and pyrimidine, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate typically involves the reaction of methyl (2R)-2-amino-3-sulfanylpropanoate with a pyrimidine derivative under controlled conditions . The reaction is carried out in a dry solvent, such as acetone, with the addition of a methanolic solution of hydrochloric acid. The mixture is stirred at room temperature, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents and reagents, as well as the implementation of efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group in the cysteine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include disulfides, dihydropyrimidine derivatives, and various substituted cysteine derivatives. These products can have different properties and applications depending on the specific reaction conditions used.
科学研究应用
O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving cysteine and pyrimidine derivatives.
作用机制
The mechanism of action of O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions lead to various biological effects, including neuroprotection and anti-inflammatory activity.
相似化合物的比较
Similar Compounds
Similar compounds to O-Methyl-L-cysteine 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate include:
Isoquinoline, 1,2,3,4-tetrahydro-: A compound with a similar tetrahydropyrimidine structure.
Methyl (2R)-2-amino-3-sulfanylpropanoate: A precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of cysteine and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
94314-00-8 |
|---|---|
分子式 |
C9H13N3O6S |
分子量 |
291.28 g/mol |
IUPAC 名称 |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;methyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H4N2O4.C4H9NO2S/c8-3-1-2(4(9)10)6-5(11)7-3;1-7-4(6)3(5)2-8/h1H,(H,9,10)(H2,6,7,8,11);3,8H,2,5H2,1H3/t;3-/m.0/s1 |
InChI 键 |
ZVCBBVSXQDAGFX-HVDRVSQOSA-N |
手性 SMILES |
COC(=O)[C@H](CS)N.C1=C(NC(=O)NC1=O)C(=O)O |
规范 SMILES |
COC(=O)C(CS)N.C1=C(NC(=O)NC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



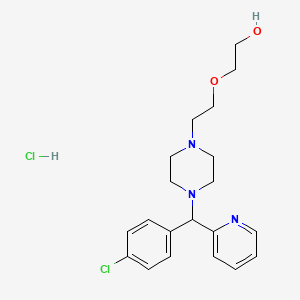
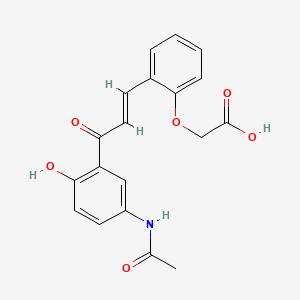
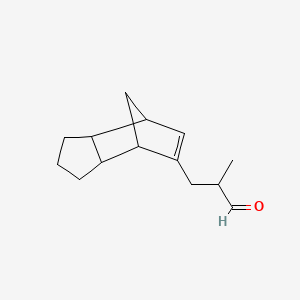
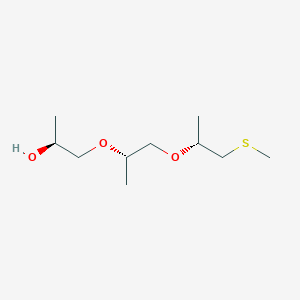
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
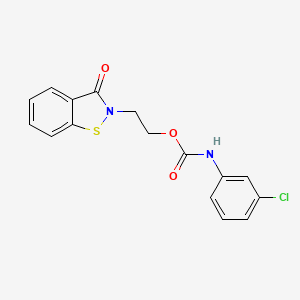
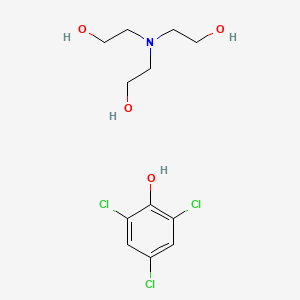
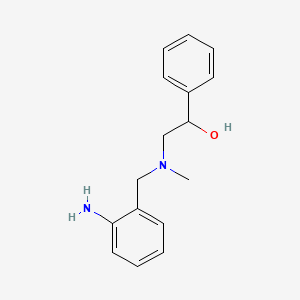
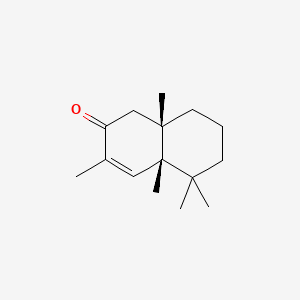
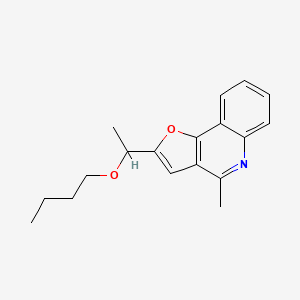
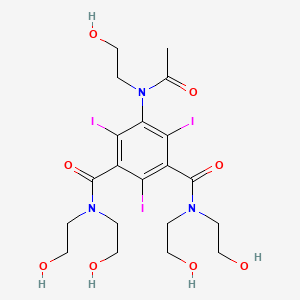
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

